molecular formula C22H25NO4 B11052868 (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

(3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

Cat. No. B11052868
M. Wt: 367.4 g/mol
InChI Key: VSCGKODYMKHWRT-UHFFFAOYSA-N
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Description

The compound (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is a complex organic molecule characterized by its unique structural features It consists of a 3,5-dimethoxyphenyl group and a 6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl group connected via a methanone (carbonyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline.

    Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 6-methoxy-2,2,4-trimethylquinoline in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone would involve scaling up the laboratory procedures with optimizations for cost-effectiveness and efficiency. This might include continuous flow reactions, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or methoxy-substituted quinones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology

    Pharmacology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and quinoline groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethoxyphenyl)(2,2,4-trimethylquinolin-1(2H)-yl)methanone: Lacks the 6-methoxy group, which may affect its reactivity and biological activity.

    (3,5-Dimethoxyphenyl)(6-methoxyquinolin-1(2H)-yl)methanone: Lacks the 2,2,4-trimethyl substitution, potentially altering its physical and chemical properties.

Uniqueness

The presence of both the 3,5-dimethoxyphenyl and 6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl groups in the same molecule imparts unique steric and electronic characteristics, making it distinct from other similar compounds. These features can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications and properties.

properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone

InChI

InChI=1S/C22H25NO4/c1-14-13-22(2,3)23(20-8-7-16(25-4)12-19(14)20)21(24)15-9-17(26-5)11-18(10-15)27-6/h7-13H,1-6H3

InChI Key

VSCGKODYMKHWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC)(C)C

Origin of Product

United States

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